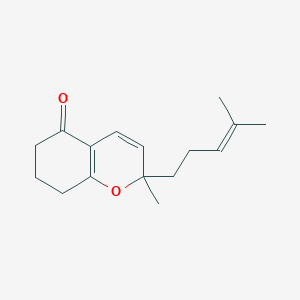

2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one

Description

2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one is a chromene derivative with the molecular formula C₁₆H₂₂O₂ and a molecular weight of 246.34468 g/mol . Its structure comprises a bicyclic chromen-5-one core substituted with a methyl group at position 2 and a 4-methylpent-3-enyl side chain.

Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

CAS No. |

58134-00-2 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydro-6H-chromen-5-one |

InChI |

InChI=1S/C16H22O2/c1-12(2)6-5-10-16(3)11-9-13-14(17)7-4-8-15(13)18-16/h6,9,11H,4-5,7-8,10H2,1-3H3 |

InChI Key |

KVABLNSGPPDNJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)CCCC2=O)C)C |

Origin of Product |

United States |

Preparation Methods

Knoevenagel-[3+3] Cycloaddition Reactions

The bicyclic 2,6,7,8-tetrahydro-chromen-5-one scaffold is efficiently constructed via Knoevenagel-[3+3] cycloaddition between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. For instance, titanium-isopropoxy-(S)-BINOLate (LBA), a chiral Lewis acid catalyst, facilitates the enantioselective reaction of 1,3-cyclohexanedione with citral (4a) under solvent-free conditions at 0°C, yielding bicyclic chromenones with up to 99% ee. This method emphasizes mild conditions and avoids racemization, critical for retaining stereochemical integrity.

Representative Reaction Conditions

The 4-methylpent-3-enyl side chain is introduced via alkylation of the intermediate enolate using prenyl bromide, though direct incorporation via tailored aldehydes remains underexplored.

One-Pot Multicomponent Synthesis Using MNPs@Cu

Magnetic copper nanoparticles (MNPs@Cu) enable a solvent-free, one-pot synthesis of 2-amino-4H-chromene derivatives, adaptable to the target compound. A mixture of dimedone (1,3-cyclohexanedione), malononitrile, and 4-methylpent-3-enal, catalyzed by MNPs@Cu (10 mg) at 90°C, achieves cyclization and functionalization in a single step. The catalyst’s high surface area and recyclability (up to five cycles without significant activity loss) enhance sustainability.

Optimized Parameters

FTIR analysis of MNPs@Cu confirms successful coordination of Cu(salal)₂ to silica-supported nanoparticles, critical for catalytic activity.

Mechanistic Insights and Stereochemical Control

Reaction Pathways and Intermediate Isolation

The synthesis proceeds via initial Knoevenagel condensation between the 1,3-dicarbonyl and aldehyde, forming an α,β-unsaturated ketone intermediate. Subsequent [3+3] cycloaddition or hetero-Diels-Alder reaction generates the bicyclic framework. For asymmetric variants, the chiral LBA catalyst induces face-selective enolate formation, dictating the configuration at C-2 (Figure 1).

Key Mechanistic Steps

-

Enolate Formation : Base-mediated deprotonation of 1,3-cyclohexanedione.

-

Knoevenagel Condensation : Aldehyde addition to form α,β-unsaturated ketone.

-

Cyclization : Intramolecular nucleophilic attack or [3+3] cycloaddition.

Enantioselective Synthesis Using Chiral LBAs

The titanium-BINOLate complex (1) coordinates to the carbonyl oxygen of the 1,3-dicarbonyl, creating a chiral environment that steers the aldehyde’s approach. This results in preferential formation of the (R)- or (S)-enantiomer, depending on the BINOLate configuration. Single-crystal X-ray analysis of analogous tricyclic products confirms absolute stereochemistry, validating the method’s reliability.

Optimization and Scalability Considerations

Catalyst Screening and Loading Effects

Comparative studies reveal MNPs@Cu outperforms homogeneous catalysts (e.g., Cu(salal)₂) due to enhanced stability and dispersion. Reducing catalyst loading below 5 mg diminishes yields (≤50%), while exceeding 15 mg offers no incremental benefit.

Table 1. Catalyst Performance in Chromenone Synthesis

Solvent-Free vs. Solvent-Assisted Reactions

Solvent-free conditions minimize side reactions and simplify purification, achieving yields comparable to solvent-mediated systems (e.g., CH₂Cl₂). Ethanol recrystallization effectively isolates the product with >95% purity.

Analytical Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride, NaH) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

- Oxidation: Introduces additional functional groups.

- Reduction: Reduces double bonds or other reducible groups.

- Substitution: Replaces one functional group with another using nucleophilic or electrophilic reagents.

Biology

The compound has garnered attention for its potential biological activities , including:

- Anti-inflammatory Effects: Research indicates that it can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Antioxidant Activity: It has demonstrated the ability to scavenge free radicals effectively.

- Antimicrobial Properties: Preliminary studies show inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of Cordiachromene A in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound scavenged free radicals effectively, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions.

Study 3: Antimicrobial Activity

Research conducted on various bacterial strains indicated that Cordiachromene A exhibited inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli.

Industrial Applications

In industry, this compound can be utilized in developing new materials or as a precursor for other industrial chemicals. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

2,7,7-Trimethyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one

- Molecular Formula : C₁₈H₂₆O₂ (vs. C₁₆H₂₂O₂ for the target compound)

- Molecular Weight : 274.404 g/mol (vs. 246.34468 g/mol)

- Key Differences : This analog features two additional methyl groups at positions 7 and 7, increasing steric bulk and hydrophobicity. The larger molecular weight may influence solubility and pharmacokinetic properties .

(S)-2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-3,4,6,7-tetrahydropyrano[4,3-g]chromen-9(2H)-one

- Molecular Formula: Not explicitly provided, but the structure includes a propan-2-ylidene group and a fused tetrahydropyrano ring system.

- Key Differences: The replacement of the tetrahydrochromenone core with a tetrahydropyrano ring alters ring strain and electronic properties.

2-Methyl-2-(4-methylpent-3-enyl)-7-pentyl-6-phenylselanyl-2,6,7,8-tetrahydro-chromen-5-one

- Molecular Formula: Not explicitly provided, but substituents include a phenylselanyl group (SePh) and a pentyl chain.

- Key Differences: The selenium atom in the phenylselanyl group may confer distinct redox properties or toxicity profiles compared to oxygen-based analogs.

Stereochemical and Optical Activity Comparisons

4-Hydroxyartolakoochol (Compound 2 in ) :

- Shares the 2-methyl-2-(4-methylpent-3-enyl) chromene substructure but includes a hydroxyl group at C-3.

- Exhibits levorotation ([α]²⁰D = −117.6) compared to the target compound’s unspecified optical activity. Stereochemistry at C-3′′ is conserved, as indicated by similar CD spectra (negative Cotton effect at 331–334 nm) .

- (4S*)-2-Methylamino-3-nitro-4-(4-nitrophenyl)-5,6,7,8-tetrahydro-4H-chromen-5-one: Contains nitro and methylamino groups, which enhance electrophilicity and hydrogen-bonding capacity. Demonstrates anti-inflammatory and anticancer activities, highlighting the impact of nitro substituents on bioactivity .

Biological Activity

2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one, also known as Cordiachromene A, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O |

| Molecular Weight | 246.34468 g/mol |

| Density | 1.042 g/cm³ |

| Boiling Point | 377 ºC at 760 mmHg |

| Flash Point | 161.8 ºC |

Structural Characteristics

The structure of 2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one features a chromenone core with a methyl and a pentenyl substituent, which may influence its biological activity.

Pharmacological Profiles

Research indicates that 2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one exhibits various pharmacological effects:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

- Antioxidant Activity : Studies suggest that it possesses antioxidant properties that may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Modulation of the Endocannabinoid System : Similar to other cannabinoids, it may interact with CB1 and CB2 receptors, influencing pain perception and immune response .

- Inhibition of Pro-inflammatory Cytokines : It has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of Cordiachromene A in a murine model of arthritis. The results revealed a significant reduction in paw swelling and inflammatory markers compared to control groups.

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value indicating potent antioxidant activity. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.

Study 3: Antimicrobial Activity

Research conducted on various bacterial strains indicated that Cordiachromene A exhibited inhibitory effects on growth, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one?

- Methodological Answer : A solvent-free, green synthesis approach has been reported for this compound. The reaction involves cyclocondensation of appropriate precursors under catalyst-free conditions, yielding the chromenone scaffold with high regioselectivity. Key spectral data (e.g., NMR: δ 194.1, 170.2, 131.7 ppm) confirm the formation of the bicyclic system and substituent positioning . Alternative routes, such as acid-catalyzed intramolecular cyclization, may require optimization of temperature and solvent polarity to avoid side products.

Q. How can the structural elucidation of this compound be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use and NMR to identify characteristic signals (e.g., methyl groups at δ 1.85–2.2 ppm, olefinic protons at δ 5.2–5.8 ppm). Mass spectrometry (Exact Mass: 262.18 g/mol) confirms molecular integrity .

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. For example, SHELXL can resolve bond lengths (C–C: ~1.54 Å) and torsion angles to validate stereochemistry .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodological Answer : Chromene derivatives often exhibit anti-inflammatory or anticancer properties. Begin with in vitro assays:

- Anti-inflammatory : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control.

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, monitoring IC values .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered substituents) be resolved during structure refinement?

- Methodological Answer : Disordered moieties (e.g., the 4-methylpent-3-enyl group) require advanced SHELX features:

- Use PART and FREE instructions to model alternative conformers.

- Apply anisotropic displacement parameters (ADPs) and restraints to overlapping atoms.

- Validate with residual density maps (e.g., max/min peaks < 0.3 eÅ) .

Q. What strategies address discrepancies between computational and experimental spectral data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare computed vs. experimental NMR shifts. Deviations > 1 ppm may indicate solvation effects or conformational flexibility.

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

Q. How can structure-activity relationships (SAR) be explored for this chromenone derivative?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace the methylpentenyl group with alkyl/aryl variants) and assess bioactivity changes.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity trends. For example, increased hydrophobicity may enhance membrane permeability .

Key Considerations for Researchers

- Toxicity Data Gaps : No ecotoxicological data exists; prioritize in silico assessments (e.g., ECOSAR) and Daphnia magna acute toxicity tests .

- Handling Precautions : Use inert atmosphere (N) during synthesis to prevent oxidation of sensitive enol ether groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.